molecular formula C20H19N3O3S2 B2377868 3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile CAS No. 912781-19-2

3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile

Cat. No.: B2377868
CAS No.: 912781-19-2
M. Wt: 413.51
InChI Key: VTGZWGYXDOGGLQ-UHFFFAOYSA-N
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Description

3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile is a complex organic compound. It belongs to a class of compounds known for their potential applications in medicinal chemistry and biological research. The compound's structure includes a thienoimidazole core, which is often linked with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Preparation:
    • Starting materials: methylsulfanylbenzene, thiophene derivatives, and benzonitrile.

    • Reaction conditions: Involves stepwise assembly, using catalysts and specific solvents to ensure successful coupling and cyclization.

  • Intermediate Formation:
    • The intermediate compounds are formed through reactions such as Friedel-Crafts acylation or alkylation.

    • Conditions: Low temperature, use of strong acids or bases to control the reaction environment.

  • Final Assembly:
    • Coupling of intermediate compounds using palladium-catalyzed cross-coupling reactions.

    • Conditions: High temperature, inert atmosphere (e.g., nitrogen or argon) to avoid oxidation.

Industrial Production Methods:
  • Scale-Up Synthesis:
    • Adaptation of laboratory methods for large-scale production.

    • Involves continuous flow reactors to enhance yield and purity.

    • Use of automated systems to control reaction parameters more precisely.

  • Purification:
    • Techniques: Crystallization, column chromatography, and recrystallization.

    • Aim: Achieve high purity required for pharmaceutical and research applications.

Chemical Reactions Analysis

  • Oxidation:
    • Reacts with oxidizing agents like hydrogen peroxide or potassium permanganate.

    • Forms sulfoxides and sulfones.

  • Reduction:
    • Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce specific functional groups.

    • Results in the conversion of nitro groups to amines or ketones to alcohols.

  • Substitution:
    • Nucleophilic or electrophilic substitution reactions.

    • Common reagents: Halogens, alkylating agents.

Scientific Research Applications

  • Chemistry:
    • Serves as a building block in synthesizing more complex molecules.

    • Useful in studying reaction mechanisms and developing new synthetic methods.

  • Biology:
    • Investigated for its potential to interact with biological macromolecules like proteins and DNA.

    • Useful in studying cellular processes and pathways.

  • Medicine:
    • Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.

  • Industry:
    • Used in the development of specialty chemicals and materials.

    • Could be useful in designing new materials with unique properties.

Comparison with Similar Compounds

  • Similar Compounds:
    • Other thienoimidazole derivatives: Share similar core structures but may have different substituents.

    • Benzonitrile derivatives: Differ in the functional groups attached to the aromatic ring.

  • Uniqueness:
    • Unique because of the combination of the thienoimidazole core and the methylsulfanylphenyl group.

    • This combination may confer distinct biological activities and potential for therapeutic applications.

Other related compounds include:

  • 3-(benzylthio)-5,6-diphenyl-1,2,4-triazine

  • 4-({3-[3-(methylsulfanyl)phenyl]-4,4-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile

Conclusion

3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile is a promising compound with wide-ranging applications. From its intricate synthesis to its potential in medicinal chemistry, it stands as a significant molecule in contemporary research. Its unique combination of structural elements offers potential for novel therapeutic developments and industrial applications.

Properties

IUPAC Name

3-[[3-(3-methylsulfanylphenyl)-2,5,5-trioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-27-17-7-3-6-16(9-17)23-19-13-28(25,26)12-18(19)22(20(23)24)11-15-5-2-4-14(8-15)10-21/h2-9,18-19H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGZWGYXDOGGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=CC(=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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